

# Application Notes and Protocols for IR-806 Dye in Small Animal Imaging

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## Compound of Interest

Compound Name: IR-806

Cat. No.: B15553370

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## Introduction to IR-806 Dye

**IR-806** is a near-infrared (NIR) cyanine dye that has garnered significant attention in the field of small animal imaging. Its favorable optical properties in the NIR window (700-900 nm), where tissue autofluorescence is minimal and light penetration is maximal, make it a valuable tool for in vivo studies. This document provides detailed application notes and protocols for the effective use of **IR-806** dye in small animal imaging research.

**IR-806** is a water-soluble and photostable dye, making it suitable for various biomedical applications. It can be used as a standalone imaging agent or conjugated to targeting moieties such as antibodies or peptides to visualize specific biological targets and pathways.

## Physicochemical and Spectroscopic Properties

A comprehensive understanding of the dye's properties is crucial for designing and interpreting in vivo imaging experiments. The key characteristics of **IR-806** are summarized in the table below.

Property	Value	Reference
Chemical Formula	$C_{37}H_{44}ClN_2NaO_6S_2$	[1][2]
Molecular Weight	735.33 g/mol	[1][2]
Appearance	Solid	[1][2]
Solubility	Water	[1][2]
Excitation Maximum ( $\lambda_{ex}$ )	~780-806 nm	[1][2][3][4]
Emission Maximum ( $\lambda_{em}$ )	Emission extends beyond 900 nm in Chloroform. A precise emission maximum in aqueous solution is not consistently reported, but is expected to be in the 820-840 nm range.	[3]
Molar Extinction Coefficient ( $\epsilon$ )	390 L g <sup>-1</sup> cm <sup>-1</sup> in Chloroform. This translates to approximately 286,650 M <sup>-1</sup> cm <sup>-1</sup> .	[3]
Quantum Yield ( $\Phi$ )	0.0028 in DMSO. The quantum yield in aqueous solutions is expected to be low.	

## Applications in Small Animal Imaging

**IR-806** dye is a versatile tool for a range of in vivo imaging applications, including:

- **Tumor Imaging:** Due to the enhanced permeability and retention (EPR) effect, **IR-806** can passively accumulate in tumor tissues, allowing for non-invasive visualization of tumor burden and growth.
- **Sentinel Lymph Node Mapping:** The dye can be used to map lymphatic drainage and identify sentinel lymph nodes, which is critical for cancer staging.

- Vascular Imaging: Following intravenous administration, **IR-806** can be used to visualize vasculature and assess blood flow dynamics.
- Conjugate-Based Targeted Imaging: **IR-806** can be conjugated to antibodies, peptides, or other targeting ligands to specifically visualize molecular targets of interest in vivo.

## Experimental Protocols

### Preparation of IR-806 Dye for In Vivo Administration

Materials:

- **IR-806** dye powder
- Sterile Dimethyl Sulfoxide (DMSO)
- Sterile Phosphate-Buffered Saline (PBS), pH 7.4
- Sterile 0.22 µm syringe filters
- Vortex mixer
- Sterile microcentrifuge tubes

Protocol:

- Stock Solution Preparation:
  - Accurately weigh the desired amount of **IR-806** dye powder.
  - Dissolve the dye in a small amount of sterile DMSO to create a concentrated stock solution (e.g., 1-10 mg/mL).
  - Vortex thoroughly to ensure complete dissolution.
- Working Solution Preparation:
  - On the day of the experiment, dilute the DMSO stock solution with sterile PBS to the desired final concentration. Note: The final concentration of DMSO in the injected solution

should be kept to a minimum (ideally less than 5%) to avoid toxicity.

- For example, to prepare a 100  $\mu$ M solution, dilute a 10 mM stock solution 1:100 in sterile PBS.
- Vortex the working solution gently.
- Sterilization:
  - Sterilize the final working solution by passing it through a 0.22  $\mu$ m syringe filter into a sterile tube.

## In Vivo Imaging of Tumor-Bearing Mice

Materials:

- Tumor-bearing mice (e.g., subcutaneous xenograft models)
- Prepared sterile **IR-806** dye solution
- Anesthesia (e.g., isoflurane)
- Small animal in vivo imaging system equipped with appropriate NIR filters
- Insulin syringes with 28-30 gauge needles

Protocol:

- Animal Preparation:
  - Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
  - Place the anesthetized mouse on the imaging system's heated stage to maintain body temperature.
- Dye Administration:
  - Administer the sterile **IR-806** dye solution via intravenous (tail vein) injection. A typical dose for cyanine dyes is in the range of 0.5 mg/kg. The optimal dose may need to be

determined empirically for your specific application and imaging system.

- The recommended injection volume for a 25g mouse is 50-125  $\mu\text{L}$ .
- Image Acquisition:
  - Acquire a pre-injection (baseline) image of the mouse.
  - Acquire a series of images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr, 48 hr) to monitor the biodistribution and tumor accumulation of the dye.
  - Imaging Parameters:
    - Excitation Filter: A filter appropriate for the 780-806 nm range.
    - Emission Filter: A long-pass filter capturing emissions above 820 nm.
    - Exposure Time: Adjust the exposure time to achieve a good signal-to-noise ratio without saturation.
- Image Analysis:
  - Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a background region (e.g., non-tumor muscle tissue).
  - Quantify the fluorescence intensity in the ROIs at each time point.
  - Calculate the tumor-to-background ratio (TBR) to assess the specific accumulation of the dye in the tumor.

## Ex Vivo Biodistribution Analysis

Protocol:

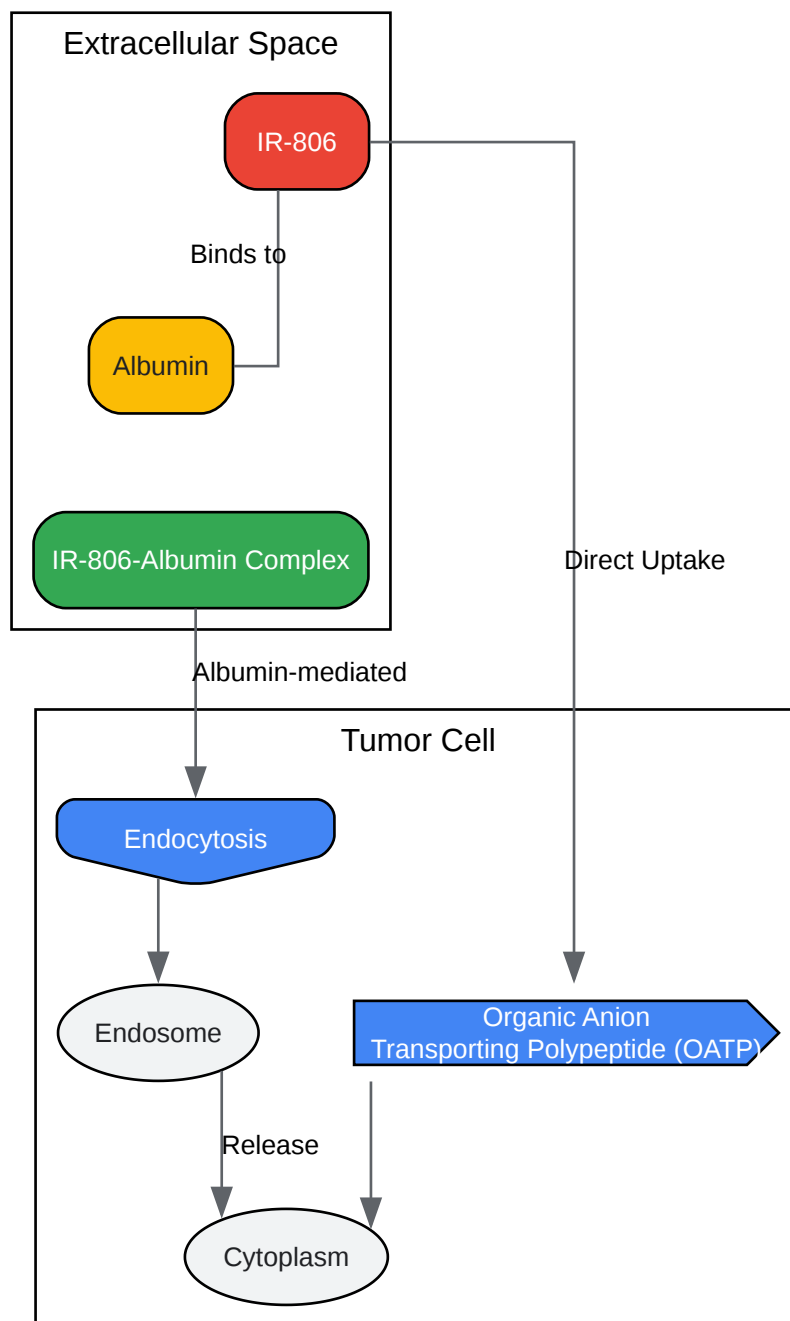
- At the final imaging time point, euthanize the mouse according to approved institutional protocols.
- Dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart) and place them in a petri dish.

- Image the excised organs using the in vivo imaging system with the same imaging parameters used for the live animal imaging.
- Quantify the fluorescence intensity in each organ to determine the biodistribution of the **IR-806** dye.

## Diagrams

### Cellular Uptake Mechanism of IR-806

## Cellular Uptake of IR-806 Dye

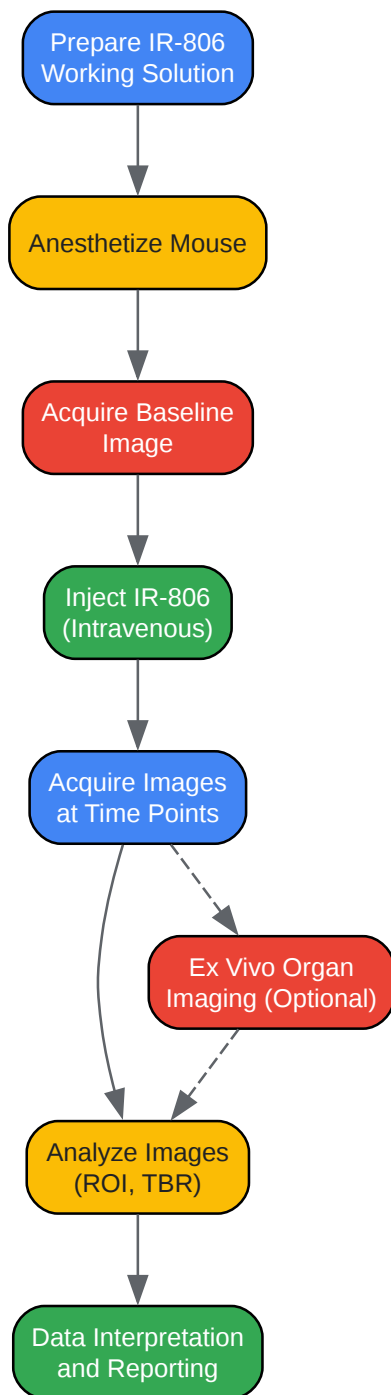


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Caption: Proposed mechanisms for cellular uptake of **IR-806** dye by tumor cells.

## General Experimental Workflow for In Vivo Imaging

Experimental Workflow for IR-806 In Vivo Imaging



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